(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid

Vue d'ensemble

Description

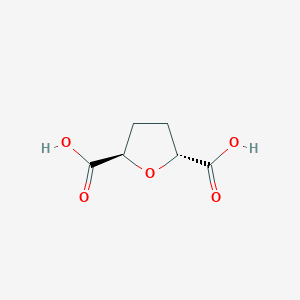

(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by two carboxylic acid groups attached at the 2 and 5 positions of the ring, making it a dicarboxylic acid. The (2R,5R) notation indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the Diels-Alder reaction, where a sorbic acid derivative reacts with an acylnitroso compound in the presence of a chiral auxiliary such as L-proline . This reaction is highly stereospecific and regioselective, leading to the desired product with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, biocatalysis using enzymes or whole cells can be employed to achieve high enantioselectivity and reduce the environmental impact of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives.

Applications De Recherche Scientifique

Organic Synthesis

THF-DCA serves as a crucial building block for synthesizing complex organic molecules. Its chiral nature enables its use as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

| Application | Description |

|---|---|

| Asymmetric Synthesis | Used as a chiral auxiliary to produce enantiomerically pure compounds. |

| Building Block | Serves as a precursor for various organic syntheses. |

Materials Science

The compound is utilized in producing polymers and resins due to its unique cyclic structure. It can be incorporated into polyesters and other materials to enhance their properties.

| Material Type | Description |

|---|---|

| Polyesters | Used in the production of biodegradable plastics and fibers. |

| Resins | Enhances the mechanical properties of composite materials. |

Biochemical Studies

In biochemistry, THF-DCA is employed to study enzyme mechanisms and as a substrate for biocatalysis. Its interactions with enzymes can reveal insights into catalytic processes.

| Application | Description |

|---|---|

| Enzyme Mechanisms | Investigates how enzymes interact with substrates. |

| Biocatalysis | Used in enzyme-catalyzed reactions for synthesizing complex molecules. |

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of THF-DCA as a chiral auxiliary in synthesizing (+)-α-amino acids. The results showed high enantioselectivity and yield when THF-DCA was employed, highlighting its effectiveness in asymmetric synthesis processes.

Case Study 2: Polymer Production

Research on incorporating THF-DCA into polyesters revealed that it enhances thermal stability and mechanical strength compared to conventional dicarboxylic acids like adipic acid. The study indicated potential applications in creating more sustainable materials.

Mécanisme D'action

The mechanism of action of (2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,5S)-tetrahydrofuran-2,5-dicarboxylic acid: The enantiomer of the compound with opposite stereochemistry.

(2R,5R)-hexanediol: A similar compound with hydroxyl groups instead of carboxylic acid groups.

(2R,5R)-2-amino-5-hydroxyhexanoic acid: A related compound with an amino group and a hydroxyl group.

Uniqueness

(2R,5R)-tetrahydrofuran-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and as a chiral building block in various chemical and biological applications .

Activité Biologique

(2R,5R)-Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is a bio-based compound derived from biomass that has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of THFDCA, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

THFDCA can be synthesized through several methods, primarily involving the catalytic conversion of biomass-derived furan compounds. Recent studies have highlighted the efficiency of metal-free and catalytic processes in producing THFDCA from renewable feedstocks such as 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA) . The compound exhibits two carboxylic acid functional groups that contribute to its reactivity and biological activity.

Cytotoxicity

Research has indicated that THFDCA demonstrates significant cytotoxic effects against various cancer cell lines. In a study evaluating hepatoprotective effects, THFDCA was found to exhibit stronger cytotoxicity compared to standard controls at specific concentrations . This suggests potential applications in cancer therapeutics.

Antioxidant Properties

THFDCA has been investigated for its antioxidant capabilities. Compounds derived from tetrahydrofuran structures often exhibit free radical scavenging activity. The antioxidant properties are crucial for mitigating oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Mechanistic Insights

The biological mechanisms underlying the activity of THFDCA involve modulation of signaling pathways associated with cell survival and apoptosis. Studies have shown that THFDCA may influence pathways such as the JNK-1-DAF-16 cascade, which is critical in regulating longevity and stress resistance in model organisms like Caenorhabditis elegans .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Cytotoxic Activity Assessment | THFDCA showed IC50 values indicating potent cytotoxicity against HeLa cells | Potential use as an anticancer agent |

| Hepatoprotective Effects | Demonstrated stronger hepatoprotective activity than positive controls in hepatic cell models | Possible therapeutic application in liver diseases |

| Antioxidant Activity | Exhibited significant free radical scavenging ability | May contribute to formulations aimed at reducing oxidative stress |

Research Findings

- Cytotoxicity Against Cancer Cells : A study reported that THFDCA exhibited significant cytotoxicity against various cancer cell lines with IC50 values lower than those of established chemotherapeutic agents .

- Hepatoprotective Effects : In vitro studies indicated that THFDCA could protect liver cells from damage induced by toxic agents, suggesting its role in liver health maintenance .

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals was confirmed through various assays, supporting its potential as a natural antioxidant .

Propriétés

IUPAC Name |

(2R,5R)-oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.